molecular formula C21H23ClN6O2 B2645757 N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 946261-63-8

N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2645757
CAS No.: 946261-63-8
M. Wt: 426.91
InChI Key: PQFKFPJPGSZZKJ-UHFFFAOYSA-N
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Description

N2-(3-Chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6, a 3-chloro-2-methylphenyl group at position 2 (N2), and a 4-methoxyphenyl group at position 4 (N4). The morpholino group enhances solubility and bioavailability, while the chloro and methoxy substituents modulate electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-14-17(22)4-3-5-18(14)24-20-25-19(23-15-6-8-16(29-2)9-7-15)26-21(27-20)28-10-12-30-13-11-28/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFKFPJPGSZZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The introduction of the chloro, methyl, and methoxy groups is achieved through nucleophilic substitution reactions. For instance, 3-chloro-2-methylaniline and 4-methoxyaniline can be reacted with cyanuric chloride under controlled conditions.

    Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential use in developing drugs due to its unique structure and biological activity.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties.

    Antimicrobial Agents: Studied for its effectiveness against various microbial strains.

Industry

    Agriculture: Used in the synthesis of herbicides and pesticides.

    Dye Industry: Employed in the production of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves interaction with specific molecular targets. These include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: Modulates various cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazine derivatives, focusing on substituent effects, synthesis yields, physical properties, and structural features.

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name Substituents (N2/N4) Yield (%) Melting Point (°C) Elemental Analysis (C, H, N) Key Structural Features Reference
Target Compound 3-Chloro-2-methylphenyl / 4-Methoxyphenyl N/A N/A N/A Morpholino at C6; chloro and methoxy substituents N/A
4b (4-Methoxyphenyl / 3-Nitrophenyl) 3-Nitrophenyl / 4-Methoxyphenyl 65 120–124 (dec) C:58.82; H:4.94; N:20.58 Nitro group enhances polarity
4f (4-Chlorophenyl / 4-Methoxyphenyl) 4-Chlorophenyl / 4-Methoxyphenyl 62 140–142 (dec) C:60.38; H:5.07; N:17.60 Chloro substituent increases stability
4h (m-Tolyl / 4-Methoxyphenyl) m-Tolyl / 4-Methoxyphenyl 58 122–126 (dec) C:66.83; H:6.14; N:18.55 Methyl group introduces steric bulk
2d (N-Benzyl) Benzyl / Chloro N/A N/A C:59.15; H:6.09; N:23.21 Benzyl group improves lipophilicity
Compound N-Methyl / N-Phenyl 81.3 371–372 N/A Methyl-phenyl substitution; X-ray structure validated

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., nitro in 4b) reduce yields (65%) compared to electron-neutral groups (e.g., chloro in 4f, 62%) . The target compound’s 3-chloro-2-methylphenyl group may similarly lower yields due to steric hindrance.
  • Methyl groups (e.g., m-tolyl in 4h) further decrease yields (58%) due to increased steric bulk .

Thermal Stability :

  • Chloro-substituted derivatives (e.g., 4f) exhibit higher melting points (140–142°C) compared to nitro- or methyl-substituted analogs, suggesting enhanced crystalline stability .

Electronic and Steric Modulation: The morpholino group at C6 is conserved across analogs, contributing to consistent solubility and hydrogen-bonding capabilities . Methoxy groups (e.g., in 4b, 4f, 4h) enhance resonance stabilization, while chloro groups increase electrophilicity at the triazine core .

Structural Validation :

  • X-ray crystallography (e.g., compound) confirms typical bond lengths (C–N: 1.33–1.37 Å) and planar triazine geometry, critical for π-stacking interactions .

Research Findings and Trends

  • Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with aryl amines under basic conditions (e.g., Na2CO3 in THF) . The target compound likely follows a similar pathway.
  • Hydrogen Bonding: The morpholino oxygen and amine groups participate in hydrogen-bonding networks, influencing crystal packing and solubility .

Biological Activity

N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20ClN5O\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_5\text{O}

The presence of the morpholino group enhances the solubility and biological activity of the compound. The chloro and methoxy substituents contribute to its unique chemical properties, allowing for diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds with a triazine core exhibit significant anticancer activity. This compound has been shown to inhibit various cancer cell lines. For instance:

Cancer Type GI50 (µM)
Leukemia1.96
Colon Cancer2.60
Central Nervous System (CNS)2.72
Melanoma1.91
Ovarian Cancer4.01
Renal Cancer3.03
Prostate Cancer4.40
Breast Cancer2.04

These findings suggest that the compound has a potent inhibitory effect on cell proliferation in various cancer types, making it a candidate for further investigation as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets involved in tumorigenesis. Studies have shown that this compound can inhibit enzymes critical to cancer cell survival and proliferation pathways such as the PI3K/Akt signaling pathway .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazine derivatives. Modifications in substituents can significantly affect biological activity:

Compound Key Features
This compoundContains morpholino group; enhanced solubility and activity
N2-(3-chloro-4-methylphenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamineDifferent substituent; varied biological properties

The presence of the morpholino group is particularly noteworthy as it enhances solubility and facilitates better interaction with biological targets compared to analogs lacking this group .

Case Studies and Research Findings

Recent studies have focused on evaluating the in vitro and in vivo efficacy of this compound:

  • In Vitro Studies : Experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines at low micromolar concentrations.
  • In Vivo Efficacy : In animal models bearing xenograft tumors, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

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